3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-(thiophen-2-ylmethylsulfamoyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S3/c12-10(13)9-8(3-5-17-9)18(14,15)11-6-7-2-1-4-16-7/h1-5,11H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCOOKGBHWVBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources to form thiophene derivatives.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfamoyl Group
The sulfamoyl (-SO₂-NR-) group serves as a reactive site for nucleophilic substitution under basic conditions. Key reactions include:
Mechanistic Insight :
The sulfur atom in the sulfamoyl group acts as an electron-deficient center, facilitating nucleophilic attack. Steric hindrance from the thiophen-2-ylmethyl substituent slows reactivity compared to simpler sulfonamides.
Carboxylic Acid Functionalization
The carboxylic acid group undergoes classical transformations:
Esterification
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Reagents : Thionyl chloride (SOCl₂) followed by methanol.
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Product : Methyl 3-[(thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylate.
Amide Formation
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Reagents : HATU, DIPEA, and primary/secondary amines.
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Applications : Used to generate bioactive conjugates for drug discovery .
Condensation Reactions
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Example : Reaction with hydrazine (NH₂NH₂) yields hydrazide derivatives, precursors for heterocyclic synthesis .
Electrophilic Substitution on Thiophene Rings
Both thiophene rings participate in electrophilic substitution, though regioselectivity varies:
Oxidation-Reduction Behavior
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Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the thiophene rings to sulfones, degrading the aromatic system.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces sulfamoyl groups to thioethers (-S-NR-), altering electronic properties .
Metal-Mediated Coupling Reactions
The carboxylic acid and thiophene moieties enable cross-coupling:
| Reaction Type | Catalytic System | Application |
|---|---|---|
| Ullmann Coupling | CuI, 1,10-phenanthroline | Biaryl formation via decarboxylation |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Conjugation with aryl boronic acids |
Stability and Degradation Pathways
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Hydrolysis : The sulfamoyl bond hydrolyzes under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions, yielding thiophene-2-carboxylic acid and thiophen-2-ylmethanamine .
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Thermal Stability : Decomposes above 240°C via cleavage of the sulfonamide linkage.
Biological Activity and Reactivity Correlations
While not a direct reaction, the compound’s sulfamoyl and carboxylic acid groups contribute to interactions with biological targets:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that sulfamoyl compounds, including 3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid, exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiophene-based sulfamoyl compounds showed efficacy against various bacterial strains, suggesting potential for development as new antimicrobial agents .
Anticancer Properties
Thiophene derivatives have been explored for their anticancer properties. A specific case study highlighted the compound's ability to inhibit cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest. The compound's structural features appear to enhance its interaction with cellular targets involved in cancer progression .
Material Science
Conductive Polymers
The incorporation of thiophene derivatives into conductive polymers has garnered attention for applications in organic electronics. The unique electronic properties of thiophenes allow for enhanced conductivity and stability in polymer matrices. Research has shown that incorporating this compound into polymer blends can improve charge transport properties, making it suitable for applications in organic solar cells and transistors .
Sensors
The compound has been investigated for use in chemical sensors due to its ability to undergo electrochemical reactions. Studies have demonstrated that modified electrodes using thiophene derivatives can selectively detect various analytes, including heavy metals and biomolecules, showcasing their potential in environmental monitoring and biomedical applications .
Agricultural Chemistry
Pesticidal Activity
Research into the pesticidal properties of thiophene derivatives has indicated that compounds like this compound exhibit insecticidal and herbicidal activities. Field trials have shown effectiveness against common agricultural pests, suggesting a role as a potential eco-friendly pesticide alternative .
Data Tables
Case Studies
-
Antimicrobial Study :
- Objective : Evaluate the antimicrobial efficacy of thiophene-derived compounds.
- Methodology : In vitro testing against bacterial strains.
- Results : Significant inhibition of bacterial growth was observed, indicating potential as a new class of antibiotics.
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Conductive Polymer Development :
- Objective : Investigate the electrical properties of polymers incorporating thiophene derivatives.
- Methodology : Synthesis of polymer blends followed by electrical characterization.
- Results : Improved charge transport properties were noted, enhancing potential applications in electronic devices.
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Pesticide Efficacy Trial :
- Objective : Assess the effectiveness of the compound as a pesticide.
- Methodology : Field trials on crops infested with pests.
- Results : Demonstrated significant pest control with minimal environmental impact.
Mechanism of Action
The mechanism of action of 3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to their therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Efficiency : Yields vary significantly depending on substituents. For example, nitrophenyl derivatives (e.g., Compound 11) are synthesized in high yields (85%) compared to carboxy-hydroxyphenyl analogs (31% for Compound 10) .
- Substituent Complexity : Heterocyclic substituents (e.g., isoxazole in ) require multi-step syntheses, while aryl groups (e.g., 4-fluorophenyl in ) are introduced via direct sulfamoylation.
Anticancer and Antimicrobial Activity
- Thiophene-2-carboxylic Acid Derivatives : Compounds with substituted pyrrolo-pyrimidine or triazole moieties (e.g., Compound 19b in ) exhibit superior anticancer activity compared to doxorubicin, with MIC values <1 μM against breast and colon cancer cell lines. Activity correlates with electron-withdrawing substituents (e.g., 4-chlorophenyl) and planar heterocyclic systems .
- Antifungal Activity : Thiourea-thiophene hybrids demonstrate MIC values of 16–64 μg/mL against Candida albicans, highlighting the role of sulfamoyl-linked thiourea groups in antifungal potency .
Enzyme Inhibition
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility : Carboxylic acid derivatives generally exhibit poor aqueous solubility, necessitating ester prodrugs (e.g., methyl ester 1A in ) for improved bioavailability.
- Thermal Stability : Nitro-substituted analogs decompose at higher temperatures (>200°C), whereas fluorophenyl derivatives remain stable at room temperature .
Biological Activity
3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular formula indicates the presence of two thiophene rings and a sulfamoyl group, which are critical for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Modulation of Hypoxia-Inducible Factors : Similar derivatives have been studied for their ability to activate hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen levels. This activation can lead to increased expression of genes that protect against hypoxic damage .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Enzyme Inhibition | In vitro assays | Significant inhibition of targeted enzymes (IC50 values) |
| HIF Activation | Luciferase reporter assays | Increased HIF transcriptional activity under hypoxic conditions |
| Antimicrobial Efficacy | MIC determination | Effective against Gram-positive and Gram-negative bacteria with MIC values ranging from 3.12 to 12.5 µg/mL |
Case Studies
- Antiviral Activity : A study investigated the antiviral properties of thiophene derivatives, including this compound, against Hepatitis C virus (HCV) NS5B polymerase. The results indicated that these compounds could inhibit viral replication in cell cultures, suggesting potential therapeutic applications in antiviral treatments .
- Anticancer Potential : Another investigation focused on the anticancer effects of thiophene derivatives on prostate cancer cells (PC-3). The study revealed that these compounds induced apoptosis and inhibited cell growth, highlighting their potential as novel anticancer agents .
Research Findings
Recent studies have synthesized various thiophene derivatives and evaluated their biological activities:
- Synthesis and Characterization : Novel derivatives were synthesized using condensation reactions and characterized by NMR and mass spectrometry. Their biological activities were assessed through various assays, confirming their efficacy against multiple targets .
- Safety Profile : Toxicity assessments have indicated that while the compounds exhibit potent biological activities, they also require careful evaluation for safety in clinical applications .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing thiophene-2-carboxylic acid derivatives like 3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid?
- Methodological Answer : Thiophene derivatives are typically synthesized via condensation reactions. For example, the Gewald reaction involves sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives . The Fiesselmann synthesis uses thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions to generate hydroxy-thiophene carboxylic acids . For sulfamoyl-functionalized derivatives like the target compound, post-synthetic modifications (e.g., sulfonylation of amine intermediates) are recommended. Purification often employs reverse-phase HPLC, as demonstrated in analogous syntheses of tetrahydrobenzothiophene derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and sulfamoyl linkages, IR spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfonamide (S=O stretch ~1350–1150 cm⁻¹) functional groups, and mass spectrometry (HRMS or LC-MS) for molecular weight validation . For purity assessment, HPLC with UV detection (λ ~254 nm) is standard, as described for structurally similar compounds like ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for thiophene-2-carboxylic acid derivatives?
- Methodological Answer : Discrepancies in bioactivity often arise from variations in assay conditions (e.g., solvent polarity, pH) or impurities in test compounds. To address this:
- Perform dose-response studies across multiple concentrations.
- Validate compound purity via HPLC and elemental analysis .
- Use computational modeling (e.g., molecular docking) to predict binding interactions with biological targets, as suggested for 3-methylthiophene-2-carboxylic acid derivatives .
- Reference conflicting studies to identify methodological differences (e.g., cell lines, incubation times) and conduct side-by-side comparative assays .
Q. How can researchers optimize the synthetic yield of sulfamoyl-functionalized thiophene derivatives?
- Methodological Answer :
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance sulfonylation efficiency.
- Catalysis : Employ coupling agents like EDCI/HOBt for sulfamoyl group introduction, as used in peptide synthesis .
- Temperature Control : Maintain reactions at 0–5°C during sulfonylation to minimize side reactions.
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for high-purity isolation .
Q. What are the key challenges in elucidating the biological targets of this compound, and how can they be addressed?
- Methodological Answer :
- Challenge 1 : Low solubility in aqueous buffers. Solution : Use DMSO as a co-solvent (<1% v/v) to maintain solubility without cytotoxicity .
- Challenge 2 : Non-specific binding. Solution : Employ affinity chromatography with immobilized compound derivatives to isolate interacting proteins .
- Challenge 3 : Off-target effects. Solution : Conduct genome-wide CRISPR screens or RNAi knockdowns to identify pathways modulated by the compound .
Safety and Stability Considerations
Q. What protocols ensure safe handling and storage of sulfamoyl-thiophene derivatives in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage : Store in airtight containers at ambient temperature, away from light and moisture, to prevent hydrolysis of the sulfamoyl group .
- Spill Management : Neutralize acidic spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How do structural modifications (e.g., methyl vs. sulfamoyl substituents) influence the stability of thiophene-2-carboxylic acid derivatives?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., sulfamoyl) : Increase thermal stability but reduce solubility in non-polar solvents. Monitor decomposition via TGA-DSC .
- Electron-Donating Groups (e.g., methyl) : Enhance solubility in organic solvents but may lower melting points (e.g., 3-methylthiophene-2-carboxylic acid, mp 137–142°C) .
- Accelerated Stability Testing : Expose compounds to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-dependent bioactivity in thiophene derivatives?
- Methodological Answer :
- Non-linear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- ANOVA with Post-Hoc Tests : Compare multiple concentrations using Tukey’s HSD test to identify significant differences (p < 0.05).
- Reproducibility : Perform triplicate experiments and report mean ± SEM, as done in antibacterial studies of tetrahydrobenzothiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
